Enantiomeric Excess (>99% ee) vs. Racemic (±)-2-Methylazetidine and (R)-Enantiomer
(S)-2-Methylazetidine prepared via the scalable Dowling et al. 2016 routes is obtained with enantiomeric excess (ee) exceeding 99% [1]. In contrast, racemic (±)-2-methylazetidine (CAS 19812-49-8) possesses an ee of 0% and contains equal amounts of the (R)-enantiomer, which may exhibit divergent or even antagonistic biological activity in chiral receptor systems .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic (±)-2-methylazetidine: 0% ee; (R)-2-methylazetidine: >99% ee (but opposite configuration) |
| Quantified Difference | Absolute ee difference: >99% vs. 0% (racemic); chirality difference: (S) vs. (R) |
| Conditions | Scalable synthesis: Route A (in situ bis-triflate cyclization) and Route B (N-Boc azetidine-2-carboxylic acid reduction) |
Why This Matters
High enantiomeric excess (>99%) ensures consistent stereochemical fidelity in asymmetric synthesis and avoids confounding biological activity from the opposite enantiomer, which is critical for reproducible pharmacological studies and process validation [1].
- [1] Dowling MS, Fernando DP, Hou J, Liu B, Smith AC. Two Scalable Syntheses of (S)-2-Methylazetidine. J Org Chem. 2016;81(7):3031-3036. View Source
